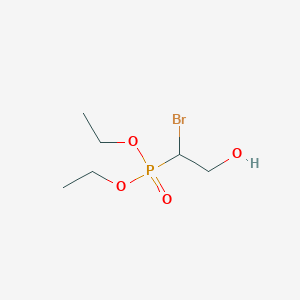
Diethyl (1-bromo-2-hydroxyethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-bromo-2-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C6H14BrO3P. It is a derivative of phosphonic acid and is characterized by the presence of a bromo and a hydroxy group attached to an ethyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (1-bromo-2-hydroxyethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 1,2-dibromoethane under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 1,2-dibromoethane.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated, leading to the substitution of one bromine atom with the phosphonate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-bromo-2-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of diethyl (1-bromo-2-oxoethyl)phosphonate.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form diethyl (2-hydroxyethyl)phosphonate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted phosphonates.
Oxidation: Formation of diethyl (1-bromo-2-oxoethyl)phosphonate.
Reduction: Formation of diethyl (2-hydroxyethyl)phosphonate.
Applications De Recherche Scientifique
Diethyl (1-bromo-2-hydroxyethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of organophosphorus compounds, including phosphonates and phosphinates.
Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl (1-bromo-2-hydroxyethyl)phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Diethyl (1-bromo-2-hydroxyethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (1-hydroxyethyl)phosphonate: Lacks the bromine atom and has different reactivity and applications.
Diethyl (1-bromoethyl)phosphonate: Lacks the hydroxy group and has different chemical properties.
Diethyl (1-chloro-2-hydroxyethyl)phosphonate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
The uniqueness of this compound lies in its dual functional groups (bromo and hydroxy), which provide versatility in chemical reactions and applications.
Propriétés
Numéro CAS |
65345-03-1 |
|---|---|
Formule moléculaire |
C6H14BrO4P |
Poids moléculaire |
261.05 g/mol |
Nom IUPAC |
2-bromo-2-diethoxyphosphorylethanol |
InChI |
InChI=1S/C6H14BrO4P/c1-3-10-12(9,11-4-2)6(7)5-8/h6,8H,3-5H2,1-2H3 |
Clé InChI |
PMELWARJWLTSBG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CO)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


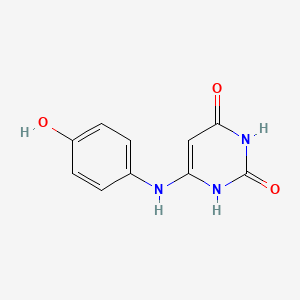
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)

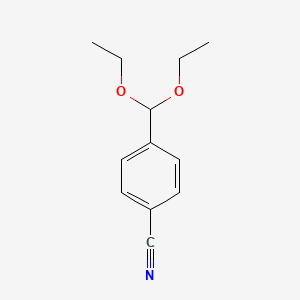
![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
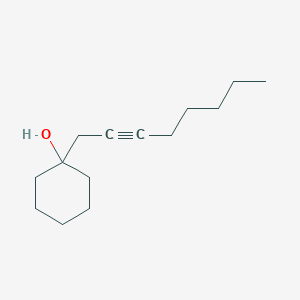
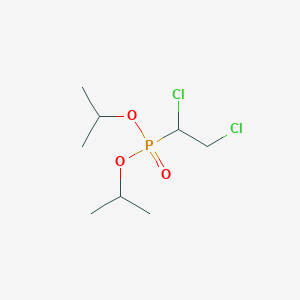
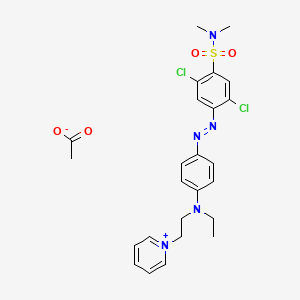
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
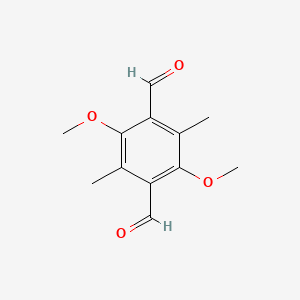

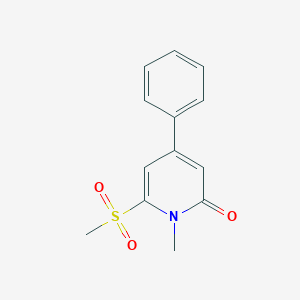
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
